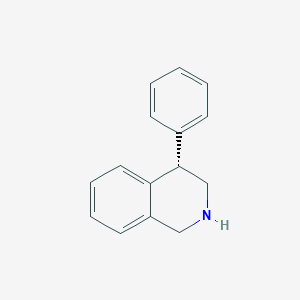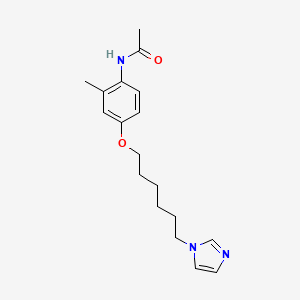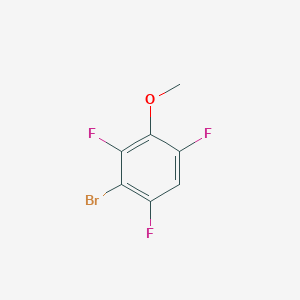![molecular formula C67H43O4P B12948096 12-hydroxy-1,10-bis(9,9'-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12948096.png)
12-hydroxy-1,10-bis(9,9'-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound known for its unique structural properties. This compound is part of the spirobi[fluorene] family, which is widely studied for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and phosphorescent materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves a multi-step process The initial step often includes the formation of the spirobi[fluorene] core, which is achieved through a series of coupling reactions
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques to optimize yield and purity. Techniques such as Buchwald-Hartwig coupling reactions are commonly employed due to their efficiency in forming carbon-nitrogen bonds, which are crucial in the synthesis of spirobi[fluorene] derivatives .
化学反応の分析
Types of Reactions
12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted spirobi[fluorene] compounds.
科学的研究の応用
12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced organic materials.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of OLEDs and other electronic devices due to its excellent photophysical properties
作用機序
The mechanism of action of 12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with molecular targets through various pathways. The compound’s unique structure allows it to interact with specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and industrial applications.
類似化合物との比較
Similar Compounds
- 2,7-bis(diphenylphosphoryl)-9,9’-spirobi[fluorene]
- 2,7-bis(9,9-diphenylacridin-10(9H)-yl)-9,9’-spirobi[fluorene]
- 2,7-di(10H-phenothiazin-10-yl)-9,9’-spirobi[fluorene]
Uniqueness
What sets 12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide apart from similar compounds is its unique combination of hydroxy and dioxaphosphocine groups. This combination enhances its photophysical properties, making it particularly suitable for applications in OLEDs and other electronic devices .
特性
分子式 |
C67H43O4P |
|---|---|
分子量 |
943.0 g/mol |
IUPAC名 |
12-hydroxy-1,10-bis(9,9'-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C67H43O4P/c68-72(69)70-63-43(41-27-31-59-51(37-41)49-17-5-11-23-57(49)66(59)53-19-7-1-13-45(53)46-14-2-8-20-54(46)66)29-25-39-33-35-65(61(39)63)36-34-40-26-30-44(64(71-72)62(40)65)42-28-32-60-52(38-42)50-18-6-12-24-58(50)67(60)55-21-9-3-15-47(55)48-16-4-10-22-56(48)67/h1-32,37-38H,33-36H2,(H,68,69) |
InChIキー |
QMKHRINDMWXLEG-UHFFFAOYSA-N |
正規SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=CC6=C(C=C5)C7(C8=CC=CC=C8C9=CC=CC=C97)C2=CC=CC=C26)OP(=O)(OC2=C(C=CC1=C32)C1=CC2=C(C=C1)C1(C3=CC=CC=C3C3=CC=CC=C31)C1=CC=CC=C12)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(R)-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-yl trifluoromethanesulfonate](/img/structure/B12948081.png)


![((8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl)boronic acid](/img/structure/B12948098.png)
